molecular formula C22H26F3N3OS B11093838 N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide

N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide

Cat. No.: B11093838
M. Wt: 437.5 g/mol
InChI Key: QAVGOCZZKVGYNY-UHFFFAOYSA-N
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Description

N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide: is a complex organic compound with a unique structure that combines adamantyl, pyridyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide typically involves multiple steps. The process begins with the preparation of the adamantyl and pyridyl intermediates, followed by their coupling through a sulfanyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced pyridyl derivatives.

    Substitution: Various substituted pyridyl derivatives.

Scientific Research Applications

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific biological targets.

Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting diseases where its unique structural features can provide therapeutic benefits.

Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides structural rigidity, while the pyridyl and sulfanyl groups facilitate binding to target sites. This interaction can modulate biological pathways, leading to desired therapeutic effects.

Properties

Molecular Formula

C22H26F3N3OS

Molecular Weight

437.5 g/mol

IUPAC Name

N-[1-(1-adamantyl)ethyl]-2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H26F3N3OS/c1-12-3-18(22(23,24)25)17(10-26)20(27-12)30-11-19(29)28-13(2)21-7-14-4-15(8-21)6-16(5-14)9-21/h3,13-16H,4-9,11H2,1-2H3,(H,28,29)

InChI Key

QAVGOCZZKVGYNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C#N)C(F)(F)F

Origin of Product

United States

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